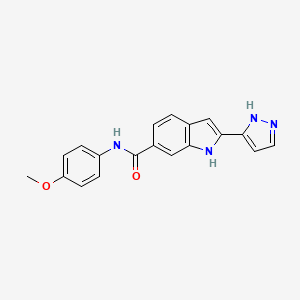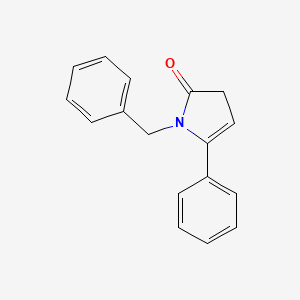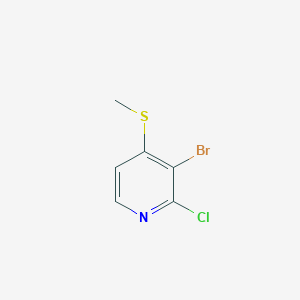
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-4-(methylsulfanyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, methylation, and sulfonation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products:
- Substituted pyridines
- Sulfoxides and sulfones
- Biaryl compounds
科学研究应用
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. The presence of halogens and the methylsulfanyl group can enhance its binding affinity and selectivity towards molecular targets .
相似化合物的比较
- 4-Bromo-2-chloro-3-(methylsulfanyl)pyridine
- 3-Bromo-4-(methylsulfanyl)pyridine
- 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid
Comparison: 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted synthesis and research .
属性
CAS 编号 |
821773-94-8 |
|---|---|
分子式 |
C6H5BrClNS |
分子量 |
238.53 g/mol |
IUPAC 名称 |
3-bromo-2-chloro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrClNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI 键 |
BAEZQMJIEGFYBP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=NC=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


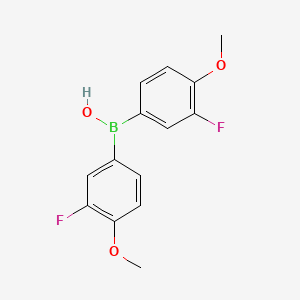
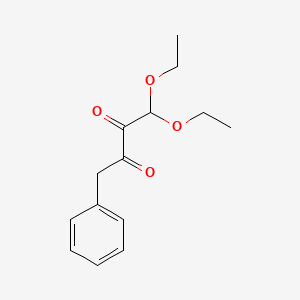
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
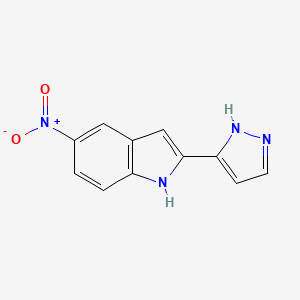
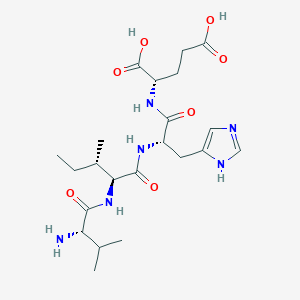
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
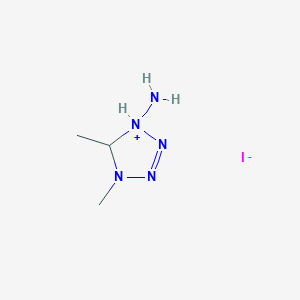
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
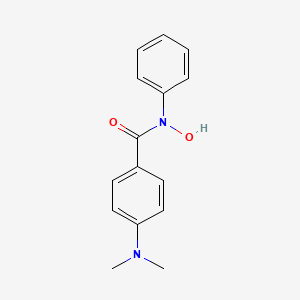
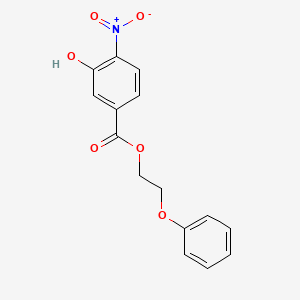
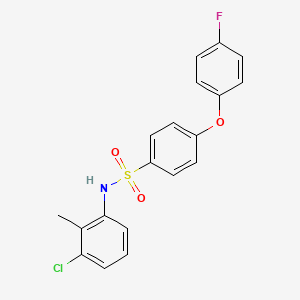
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
